molecular formula C22H19Br B1229346 (Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene CAS No. 22393-63-1

(Z)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene

Cat. No.: B1229346
CAS No.: 22393-63-1
M. Wt: 363.3 g/mol
InChI Key: OQCYTSHIQNPJIC-DQRAZIAOSA-N
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Preparation Methods

Broparestrol can be synthesized using palladium-catalyzed cross-coupling reactions . The synthetic route involves the reaction of 1-bromo-2-phenylethylene with 4-ethylbenzene under specific conditions to yield broparestrol. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

Broparestrol undergoes various types of chemical reactions, including:

    Oxidation: Broparestrol can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert broparestrol to its reduced forms.

    Substitution: Broparestrol can undergo substitution reactions where the bromine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Broparestrol has several scientific research applications:

Mechanism of Action

Broparestrol exerts its effects by binding to estrogen receptors, thereby modulating their activity. It acts as an antagonist to estrogen receptors in certain tissues, inhibiting estrogen-mediated processes such as mammary gland development and prolactin secretion . The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling.

Comparison with Similar Compounds

Broparestrol is structurally related to compounds like clomifene and diethylstilbestrol . These compounds also belong to the triphenylethylene group and exhibit selective estrogen receptor modulating activity. broparestrol is unique in its specific binding affinity and antiestrogenic potency. Similar compounds include:

Broparestrol’s uniqueness lies in its potent antiestrogenic activity and its specific applications in dermatology and breast cancer treatment.

Properties

CAS No.

22393-63-1

Molecular Formula

C22H19Br

Molecular Weight

363.3 g/mol

IUPAC Name

1-[(Z)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene

InChI

InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21-

InChI Key

OQCYTSHIQNPJIC-DQRAZIAOSA-N

SMILES

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Br)/C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

479-68-5

Synonyms

alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene
broparestrol
broparoestrol
broparoestrol, (cis)-isomer
broparoestrol, (trans)-isomer
LN 1643
LN 2299
LN-1643
LN-2299
trans-broparestrol

Origin of Product

United States

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